molecular formula C27H27N3O B12120563 7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12120563
M. Wt: 409.5 g/mol
InChI Key: XXNOTAHVYFFVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indolo[2,3-b]quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core fused with an indole ring, and a pentyloxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of isatin with an appropriate benzylamine derivative, followed by cyclization and functionalization steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of fully or partially reduced products .

Scientific Research Applications

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with biological macromolecules. The compound is known to intercalate into DNA, stabilizing the DNA duplex and potentially inhibiting the replication of cancer cells. This intercalation disrupts the normal function of DNA, leading to cell death. Additionally, the compound may interact with specific proteins and enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pentyloxybenzyl group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-3-4-9-17-31-24-16-8-5-12-20(24)18-30-26-19(2)11-10-13-21(26)25-27(30)29-23-15-7-6-14-22(23)28-25/h5-8,10-16H,3-4,9,17-18H2,1-2H3

InChI Key

XXNOTAHVYFFVCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.